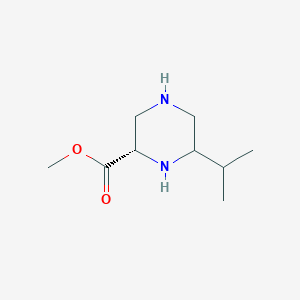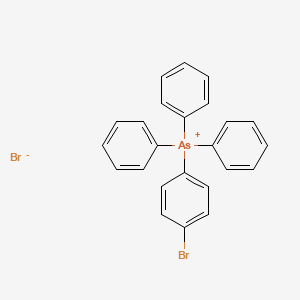![molecular formula C8H7Cl3OSi B12584567 Silane, trichloro[(1-phenylethenyl)oxy]- CAS No. 202744-39-6](/img/structure/B12584567.png)
Silane, trichloro[(1-phenylethenyl)oxy]-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Silane, trichloro[(1-phenylethenyl)oxy]- is a silicon-based compound known for its unique chemical properties and applications. This compound is characterized by the presence of a silicon atom bonded to three chlorine atoms and an oxy group attached to a 1-phenylethenyl group. It is widely used in various industrial and scientific applications due to its reactivity and versatility.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Silane, trichloro[(1-phenylethenyl)oxy]- typically involves the reaction of trichlorosilane with 1-phenylethenol under controlled conditions. The reaction is carried out in the presence of a catalyst, often a Lewis acid, to facilitate the formation of the desired product. The reaction conditions, such as temperature and pressure, are optimized to achieve high yields and purity.
Industrial Production Methods
In industrial settings, the production of Silane, trichloro[(1-phenylethenyl)oxy]- is scaled up using continuous flow reactors. This method allows for better control over reaction parameters and ensures consistent product quality. The raw materials are fed into the reactor, where they undergo the necessary chemical transformations to produce the final compound. The product is then purified through distillation or other separation techniques to remove any impurities.
Chemical Reactions Analysis
Types of Reactions
Silane, trichloro[(1-phenylethenyl)oxy]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form silanols or siloxanes.
Reduction: Reduction reactions can convert the compound into silanes with different substituents.
Substitution: The chlorine atoms can be substituted with other functional groups, such as alkoxy or amino groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents like lithium aluminum hydride are used.
Substitution: Nucleophiles such as alcohols or amines are employed to replace chlorine atoms.
Major Products Formed
The major products formed from these reactions include silanols, siloxanes, and various substituted silanes. These products have diverse applications in materials science, catalysis, and organic synthesis.
Scientific Research Applications
Silane, trichloro[(1-phenylethenyl)oxy]- has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of organosilicon compounds and as a reagent in cross-coupling reactions.
Biology: The compound is employed in the modification of biomolecules and surfaces for bioanalytical applications.
Medicine: It is explored for its potential in drug delivery systems and as a component in medical devices.
Industry: The compound is used in the production of coatings, adhesives, and sealants due to its excellent adhesion properties.
Mechanism of Action
The mechanism of action of Silane, trichloro[(1-phenylethenyl)oxy]- involves the interaction of the silicon atom with various molecular targets. The compound can form strong bonds with oxygen, nitrogen, and carbon atoms, making it a versatile reagent in chemical reactions. The pathways involved include nucleophilic substitution, where the chlorine atoms are replaced by other functional groups, and addition reactions, where the silicon atom forms new bonds with other molecules.
Comparison with Similar Compounds
Similar Compounds
Trichlorosilane: Similar in structure but lacks the 1-phenylethenyl group.
Triethoxy(1-phenylethenyl)silane: Contains ethoxy groups instead of chlorine atoms.
Chlorodimethylsilane: Has methyl groups instead of the 1-phenylethenyl group.
Uniqueness
Silane, trichloro[(1-phenylethenyl)oxy]- is unique due to the presence of the 1-phenylethenyl group, which imparts distinct chemical properties and reactivity. This makes it particularly useful in applications requiring specific functionalization and reactivity.
Properties
CAS No. |
202744-39-6 |
|---|---|
Molecular Formula |
C8H7Cl3OSi |
Molecular Weight |
253.6 g/mol |
IUPAC Name |
trichloro(1-phenylethenoxy)silane |
InChI |
InChI=1S/C8H7Cl3OSi/c1-7(12-13(9,10)11)8-5-3-2-4-6-8/h2-6H,1H2 |
InChI Key |
CDHGNEBERNTWDO-UHFFFAOYSA-N |
Canonical SMILES |
C=C(C1=CC=CC=C1)O[Si](Cl)(Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N~1~-(Heptan-2-yl)-N~2~-[2-(4-methoxyphenyl)ethyl]ethane-1,2-diamine](/img/structure/B12584487.png)
![5-Chloro-N-[4-cyano-3-(trifluoromethyl)phenyl]-2-hydroxybenzamide](/img/structure/B12584492.png)

![2-[(Morpholin-4-yl)methyl]-1-phenyl-3-(pyridin-3-yl)propane-1,3-dione](/img/structure/B12584497.png)
![4-(3-Chlorophenyl)-1-[2-oxo-2-(thiophen-2-yl)ethyl]pyrimidin-1-ium bromide](/img/structure/B12584499.png)
![8-Bromo-6-[1-(methanesulfonyl)ethyl]quinoline](/img/structure/B12584501.png)
![Phosphonic acid, [2-[3-(2-phenylethyl)oxiranyl]ethyl]-, diethyl ester](/img/structure/B12584508.png)



![5-[(Prop-2-en-1-yl)oxy]furan-2(5H)-one](/img/structure/B12584535.png)



